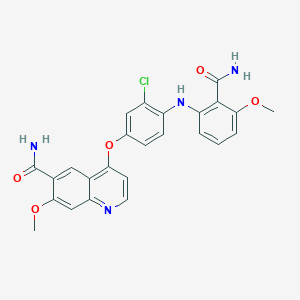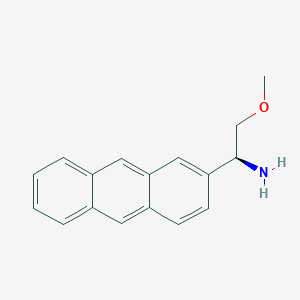
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenyl-substituted piperazine with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups such as halides or amines .
Applications De Recherche Scientifique
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-Phenyl-2-(phenylethynyl)-2-(trifluoromethyl)oxirane
- (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is unique due to the presence of both a phenyl group and a trifluoromethyl group on the piperazine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
(2S,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1 |
Clé InChI |
PPEANHHBJZXYNL-VHSXEESVSA-N |
SMILES isomérique |
C1CN[C@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


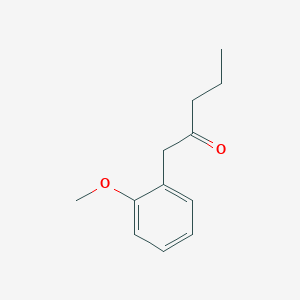
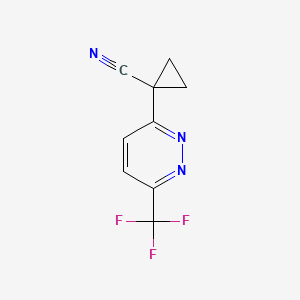

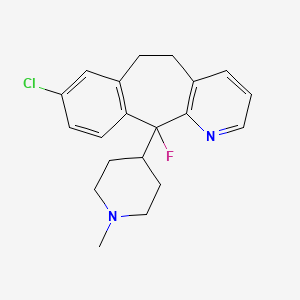


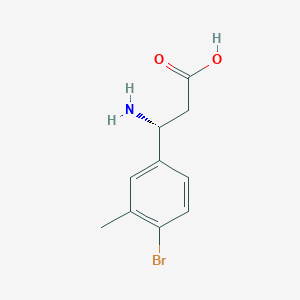

![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
